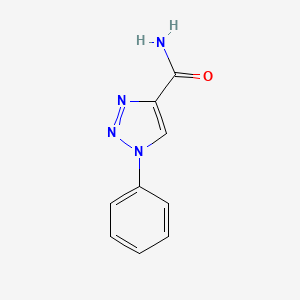

1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2055-53-0 |

|---|---|

Molecular Formula |

C9H8N4O |

Molecular Weight |

188.19 g/mol |

IUPAC Name |

1-phenyltriazole-4-carboxamide |

InChI |

InChI=1S/C9H8N4O/c10-9(14)8-6-13(12-11-8)7-4-2-1-3-5-7/h1-6H,(H2,10,14) |

InChI Key |

KKMWZYGXSLNVAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Phenyl 1h 1,2,3 Triazole 4 Carboxamide and Its Analogues

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands as the most prominent and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction involves the coupling of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-regioisomer. The synthesis of 1-phenyl-1H-1,2,3-triazole-4-carboxamide via this method typically involves the reaction of phenyl azide with propiolamide (B17871).

Mechanistic Insights into CuAAC Reactions

The generally accepted mechanism for the CuAAC reaction begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne and the copper(I) catalyst. This step is believed to be crucial for the activation of the alkyne. Subsequently, the organic azide coordinates to the copper center, which facilitates the cycloaddition. This coordination brings the azide and the activated alkyne into close proximity and in the correct orientation for the reaction to proceed. The process is thought to involve a six-membered copper-containing intermediate that ultimately collapses to form the triazole ring and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue. The high reliability and specificity of this reaction stem from the significant rate acceleration provided by the copper catalyst.

Optimization of Reaction Conditions and Catalyst Systems

A variety of copper(I) sources can be employed for the CuAAC reaction, including copper(I) halides (CuI, CuBr) and copper(II) salts (like CuSO₄) in the presence of a reducing agent such as sodium ascorbate, which generates the active Cu(I) species in situ. The choice of solvent can also influence the reaction efficiency, with common solvents including t-BuOH/H₂O mixtures, DMF, and DMSO.

Ligands are often used to stabilize the copper(I) catalyst, prevent its disproportionation, and enhance the reaction rate. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivative, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), are widely used for this purpose. Research has shown that tertiary propiolamides are highly reactive substrates in CuAAC, even with low catalyst concentrations (e.g., 5 mM Cu catalyst) in the presence of an accelerating ligand like THPTA. nih.gov

One-pot synthetic strategies have been developed to streamline the synthesis of 1,2,3-triazole carboxamides. For instance, a one-pot reaction of an aryl azide with tert-butyl 4-propioloylpiperazine-1-carboxylate in the presence of CuI and diisopropylethylamine (DIPEA) in DMF at 0°C can produce the corresponding triazole carboxamide in as little as 5 minutes with high yields (90-97%). nih.gov

Table 1: Optimization of CuAAC Reaction for a Model Propiolamide This interactive table summarizes the effect of different catalysts and ligands on the conversion rate of a model CuAAC reaction.

| Catalyst | Ligand | Concentration (Cu⁺) | Time (min) | Conversion (%) |

|---|---|---|---|---|

| CuSO₄/Ascorbate | THPTA | 100 µM | < 30 | > 95 |

| CuI | None | 5 mM | 60 | ~90 |

| CuSO₄/Ascorbate | None | 100 µM | 60 | < 80 |

| CuI | DIPEA | 10 mol% | 5 | > 95 |

Regioselective Synthesis via Click Chemistry

A key advantage of the CuAAC reaction is its exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition between azides and alkynes, which typically yields a mixture of 1,4- and 1,5-regioisomers. The regioselectivity of the CuAAC is a direct consequence of the copper-catalyzed mechanism, which directs the formation of the bond between the terminal nitrogen of the azide and the internal carbon of the alkyne. This high degree of control is crucial for the synthesis of well-defined molecular architectures, particularly in applications like drug discovery and materials science.

Alternative Cycloaddition and Condensation Approaches

While CuAAC is the predominant method, several alternative strategies have been developed for the synthesis of this compound and its analogues. These methods can offer advantages in terms of starting material availability, catalyst-free conditions, or access to different substitution patterns.

Synthesis from Phenyl Azide and 2-Cyanoacetamide

An alternative approach involves the reaction of phenyl azide with an active methylene (B1212753) compound like 2-cyanoacetamide. This method typically requires a basic catalyst to generate the enolate of the 2-cyanoacetamide, which then acts as the nucleophile in the cycloaddition with the azide. While not as widely used as CuAAC, this method provides a route to the triazole core from different starting materials. The reaction conditions, such as the choice of base and solvent, are critical for achieving good yields and minimizing side reactions.

Condensation Reactions with Appropriate Precursors

Condensation reactions offer another synthetic pathway. For example, 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized and subsequently converted to the desired carboxamide. The initial triazole carboxylic acid can be prepared via a CuAAC reaction between phenyl azide and propiolic acid. The subsequent amidation of the carboxylic acid can be achieved using standard peptide coupling reagents.

Commonly used coupling reagents for the formation of the amide bond include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. nih.gov Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective. organic-chemistry.org These reagents activate the carboxylic acid, facilitating the nucleophilic attack by an amine to form the amide bond. For instance, the synthesis of various 1H-1,2,3-triazole-4-carboxamides has been successfully achieved by reacting the corresponding carboxylic acid with an amine in the presence of EDCI, HOBt, and diisopropylethylamine (DIEA) in DMF. nih.gov

Table 2: Common Coupling Reagents for Amidation This interactive table lists some common coupling reagents used for the conversion of carboxylic acids to amides.

| Reagent Class | Example Reagent | Abbreviation | Key Features |

|---|---|---|---|

| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Water-soluble byproducts, commonly used. |

| Phosphonium | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High efficiency, but can be toxic. |

| Uronium | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Fast reaction times, low racemization. |

| --- | 1-Hydroxybenzotriazole | HOBt | Additive used to improve efficiency and reduce side reactions. |

Derivatization Strategies of the this compound Scaffold

Derivatization is a key strategy to explore and optimize the biological activity of the this compound scaffold. Modifications can be systematically introduced at the carboxamide nitrogen, the phenyl ring, or the triazole ring itself to fine-tune the molecule's properties.

The amide functional group is crucial in many biologically active compounds. nih.gov Replacing or substituting the group attached to the amide nitrogen of the this compound scaffold is a common strategy to modulate activity. Researchers have generated series of N-substituted analogues to explore SAR. For instance, a series of 1H-1,2,3-triazole-4-carboxamides was developed by replacing a sulfonyl linkage in a parent compound with a carbonyl amide linkage, leading to the exploration of various substituents on the amide nitrogen. nih.gov

The synthesis of these derivatives often involves the coupling of a 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid precursor with a diverse range of amines. In one study, various N-substituted derivatives were synthesized from 1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and different anilines to probe their potential as PXR antagonists. nih.gov Another approach utilizes 1H-1,2,3-triazole-4-carbohydrazides as precursors, which can be condensed with various electrophiles like isothiocyanates or carbonyl compounds to yield a variety of derivatives at the carboxamide position. cardiff.ac.uk

Table 1: Examples of N-Substituted this compound Analogues

| Compound Name | R-Group on Amide Nitrogen | Synthetic Precursors | Reference |

|---|---|---|---|

| N-(3-(1H-Pyrrol-1-yl)phenyl)-1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | 3-(1H-Pyrrol-1-yl)phenyl | 1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and 3-(1H-pyrrol-1-yl)aniline | nih.gov |

| N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | Phenylmethyl (with additional benzamide) | (1-Phenyl-1H-1,2,3-triazol-4-yl)methanamine and 3-sulfamoylbenzoic acid | nih.gov |

Modifying the 1-phenyl ring is another critical avenue for derivatization. Introducing various substituents onto this ring can significantly alter the electronic and steric properties of the entire molecule, influencing its interaction with biological targets. A convenient synthesis for 1-aryl-1H-1,2,3-triazoles has been developed through one-pot cascade reactions, allowing for the creation of a phenyl ring with diverse substitutions in situ. rsc.org

Studies have focused on introducing groups like methoxy (B1213986), nitro, and halogens onto the phenyl ring. For example, a series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives with different substituents on the phenyl ring were synthesized and evaluated as xanthine (B1682287) oxidase inhibitors. nih.gov The synthesis of N-((1-(substituted-phenyl)-1H-1,2,3-triazol-4-yl)methyl)benzamides also demonstrates this strategy, where derivatives with methoxy, trifluoromethyl, and trimethoxyphenyl groups on the N1-phenyl ring were prepared. nih.gov

Table 2: Examples of Derivatives with Substitution on the 1-Phenyl Ring

| Compound Name | Substituent on Phenyl Ring | Resulting Compound Class | Reference |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 4-Methoxy | Carboxylic acid derivative | nih.gov |

| N-((1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide | 4-Methoxy | Sulfamoylbenzamide derivative | nih.gov |

| 4-Chloro-3-sulfamoyl-N-((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-benzamide | 3,4,5-Trimethoxy | Sulfamoylbenzamide derivative | nih.gov |

While the 1,4-disubstituted pattern is common due to the prevalence of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or 'click' reaction, functionalization at other positions of the triazole ring offers further structural diversity. nih.govresearchgate.net The 1,2,3-triazole ring is stable to various conditions, making it a reliable scaffold for further modifications. researchgate.net

Synthetic strategies allow for the construction of functionalized 1,2,3-triazole rings from the outset. For instance, the cycloaddition of specific amido alkyl azides with dimethylacetylene dicarboxylate can yield 1,4,5-trisubstituted triazoles directly. researchgate.net Another approach involves the reaction of 1-methyl-4-phenyl-1H-1,2,3-triazole with ethyl formate (B1220265) and butyllithium (B86547) to introduce a carboxaldehyde group at the C5 position, which can then be oxidized to a carboxylic acid. researchgate.net This demonstrates that the C5 position of the triazole ring is accessible for functionalization, expanding the synthetic possibilities beyond the C4 position.

Flow Chemistry and Continuous Synthesis Techniques

Continuous flow chemistry has emerged as a powerful tool for the synthesis of 1,2,3-triazoles, offering significant advantages over traditional batch methods in terms of safety, efficiency, and scalability. rsc.org This technology is particularly beneficial for the CuAAC reaction, which is central to the synthesis of the 1-phenyl-1H-1,2,3-triazole scaffold.

A robust protocol for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles has been established using a continuous flow system with a heterogeneous copper-on-charcoal catalyst. nih.govbohrium.com This method demonstrates good functional group tolerance and provides high yields. nih.gov Flow systems allow for precise control over reaction parameters such as temperature and residence time, which can be optimized to maximize product formation. For example, N-sulfonyl-1,2,3-triazoles have been synthesized in a flow reactor at 75 °C with a short residence time of about 13 minutes, achieving yields of 92-98%. acs.org

The enhanced safety of flow chemistry is a major advantage, especially when dealing with potentially unstable reagents like organic azides. nih.gov The small reaction volumes within the flow reactor minimize risks associated with exothermic reactions or the handling of hazardous intermediates. Furthermore, these systems can be scaled up for gram-scale production in a straightforward manner, making them suitable for industrial applications. nih.gov

Synthesis of Key Intermediates (e.g., 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde)

The synthesis of the parent carboxamide often proceeds through key intermediates, with 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde being a particularly versatile one. mdpi.com This aldehyde serves as a crucial building block for constructing the carboxamide moiety and other derivatives.

A common and efficient method for preparing this intermediate is the oxidation of the corresponding alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. chemicalbook.com The reaction is typically carried out using manganese(IV) oxide (MnO₂) in a solvent like dichloromethane (B109758) (DCM) at room temperature, affording the desired aldehyde in near-quantitative yield. chemicalbook.com

Table 3: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

|---|

This aldehyde is a valuable precursor because it can be readily converted to the corresponding carboxylic acid by oxidation, which is then activated and reacted with ammonia (B1221849) or amines to form the target carboxamides. nih.gov Alternatively, the aldehyde can participate in other reactions, such as the Cornforth rearrangement, to generate different classes of triazole derivatives, highlighting its importance in expanding the chemical space around this scaffold. mdpi.comresearchgate.net

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 1-phenyl-1H-1,2,3-triazole derivatives, NMR provides precise information about the chemical environment of the hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid and related structures typically shows characteristic signals for the triazole ring proton, the phenyl group protons, and any substituents. The proton on the C5 of the triazole ring usually appears as a singlet in the downfield region of the spectrum. The protons of the phenyl group typically appear as a multiplet, unless substitution on the ring simplifies the pattern.

¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms of the triazole ring have distinct chemical shifts, as do the carbons of the phenyl ring and the carboxyl group. The carboxyl carbon (C=O) is characteristically found in the downfield region of the spectrum, typically around 165-185 ppm. libretexts.org

While specific experimental data for 1-phenyl-1H-1,2,3-triazole-4-carboxamide is scarce, data for analogous compounds are well-documented. For instance, various substituted 1-phenyl-1H-1,2,3-triazole derivatives have been thoroughly analyzed using ¹H and ¹³C NMR. rsc.orgrsc.orgsapub.orgrsc.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related 1-Phenyl-1,2,3-triazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 7.80 (d), 7.65 (s), 7.50-7.20 (m), 5.50 (s) | 148.2, 134.6, 130.4, 128.8, 128.6, 128.5, 127.8, 127.4, 125.6, 119.5, 54.2 | researchgate.net |

| 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole | 7.83-7.84 (m), 7.77 (s), 7.42 (t), 7.32 (t), 4.47-4.55 (m), 2.27 (dd), 1.93-1.98 (m), 1.75-1.85 (m), 1.44-1.56 (m), 1.26-1.36 (m) | 147.2, 130.8, 128.7, 127.9, 125.5, 117.3, 60.0, 33.5, 25.1, 25.0 | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, the IR spectrum is expected to show several key absorption bands.

The O-H stretch of the carboxylic acid group gives a very broad absorption in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretch of the carboxylic acid typically appears between 1710 and 1760 cm⁻¹, with the exact position depending on whether the acid is in a monomeric or dimeric (hydrogen-bonded) form. libretexts.org The C=C stretching vibrations of the aromatic phenyl ring are expected in the 1400-1600 cm⁻¹ region. vscht.cz The N=N stretching of the triazole ring can also be observed. For the corresponding carboxamide, the C=O stretch would be present, and N-H stretches would appear in the region of 3100-3500 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Carboxylic Acids and Amides

| Functional Group | Absorption Range (cm⁻¹) | Bond |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretch |

| Carboxylic Acid C=O | 1710-1760 | Stretch |

| Amide N-H | 3100-3500 | Stretch |

| Amide C=O | 1630-1680 | Stretch |

| Aromatic C=C | 1400-1600 | Stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of a compound provides information about its molecular weight and can reveal the structure of fragments, aiding in structural elucidation. For 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, the molecular ion peak (M⁺) would correspond to its molecular weight of 189.17 g/mol . cymitquimica.com Fragmentation patterns would likely involve the loss of the carboxyl group (COOH), the phenyl group (C₆H₅), or cleavage of the triazole ring.

X-ray Crystallography for Molecular and Supramolecular Structures

Analysis of Molecular Conformations and Packing

While a crystal structure for 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid was not found in the surveyed results, the crystal structure of the isomeric 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid has been reported. researchgate.net In this isomer, the dihedral angle between the triazole and phenyl rings is a mere 4.72(6)°, indicating a nearly planar conformation. researchgate.net It is reasonable to expect a similar, relatively planar conformation for the 1-phenyl isomer, which would facilitate efficient crystal packing. The planarity is a common feature in many triazole derivatives and is influenced by the electronic interactions between the aromatic systems. wikipedia.org

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid are expected to form extensive intermolecular hydrogen bonds. The carboxylic acid groups are prime candidates for forming strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. researchgate.net In the crystal structure of the 2-phenyl isomer, such classical inversion dimers are indeed observed. researchgate.net These hydrogen bonding networks are crucial in dictating the supramolecular assembly and the physical properties of the compound. For the corresponding carboxamide, N-H···O hydrogen bonds would be the primary intermolecular interaction, leading to the formation of chains or more complex networks.

Advanced Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and conformational landscape of molecules like 1-phenyl-1H-1,2,3-triazole-4-carboxamide. While specific DFT studies on the parent compound are not extensively detailed in the available literature, research on closely related derivatives provides valuable insights.

For instance, a DFT analysis was conducted on N-(2-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide to assess its molecular stability. nih.gov Such studies typically involve geometry optimization to find the lowest energy conformation and calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability. The analysis revealed that the quorum sensing activity of this derivative was primarily attributed to a specific structural region, underscoring the importance of the molecule's electronic properties in its biological function. nih.gov

DFT calculations also help in understanding the distribution of electron density and the molecular electrostatic potential (MEP), which are key to identifying regions of the molecule that are likely to engage in electrostatic interactions with biological targets.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the preferred binding orientation of a ligand to a macromolecular target. This method has been instrumental in elucidating the interactions of this compound derivatives with various protein targets.

Molecular docking studies have provided detailed pictures of how this compound analogs fit into the active sites of several key proteins.

Human Pregnane (B1235032) X Receptor (hPXR): In a study on hPXR, a key regulator of drug metabolism, molecular docking was performed on a series of 1H-1,2,3-triazole-4-carboxamides. nih.gov For a representative compound, the docking experiments, using the PDB structure 5X0R, showed that the tert-butyl moiety of the molecule occupied a hydrophobic pocket within the ligand-binding domain (LBD) of hPXR. nih.gov The docking pose also indicated that the ligand did not form significant contacts with the residues of the AF-2 helix, a region crucial for coactivator recruitment and subsequent receptor activation. This lack of interaction is consistent with the observed antagonistic activity of these compounds. nih.gov

Xanthine (B1682287) Oxidase (XO): Derivatives of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid have been investigated as inhibitors of xanthine oxidase, an enzyme involved in hyperuricemia. Molecular modeling was used to explain the structure-activity relationships, suggesting that the triazole scaffold plays a key role in binding to the enzyme's active site.

Influenza Virus Nucleoprotein (NP): While specific docking poses for this compound are not detailed, computational studies on related derivatives have suggested that they directly target the influenza virus A nucleoprotein to inhibit its function.

LasR Receptor of Pseudomonas aeruginosa: In a study of potential quorum sensing inhibitors, the binding mode of N-(2-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide was investigated. The docking results revealed key interactions with amino acid residues such as Tyr56, Ser129, and Trp88 within the LasR receptor. nih.gov

Molecular docking simulations also provide estimates of the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential inhibitors.

For the hPXR inhibitors, while specific interaction energies were not tabulated, the study reported IC₅₀ values for binding, with the lead compound showing moderate binding at 1.2 µM. nih.gov In the study of the LasR inhibitor N-(2-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, a high binding affinity of -12.2 kcal/mol was predicted, indicating a strong interaction with the target protein. nih.gov

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| N-(2-chlorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | LasR of P. aeruginosa | -12.2 | Tyr56, Ser129, Trp88, Ala105, Leu110, Tyr64, Ala127, Tyr47, Leu36, Val76, Asp73 nih.gov |

| 1H-1,2,3-triazole-4-carboxamide derivative (Compound 1) | hPXR | IC₅₀ = 1.2 µM (binding) | Occupies a hydrophobic pocket nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not found in the reviewed literature, the principles of QSAR are highly relevant for optimizing the potency of this class of compounds. A QSAR study would typically involve aligning a set of analogs and using statistical methods to correlate physicochemical descriptors (e.g., steric, electronic, and hydrophobic properties) with their measured biological activity. Such models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding further synthetic efforts.

Molecular Dynamics Simulations to Elucidate Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule or a ligand-protein complex, providing insights into its flexibility, conformational changes, and the stability of interactions.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. This model can then be used as a 3D query to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening.

For a compound like this compound, a pharmacophore model would likely include features such as hydrogen bond donors and acceptors from the carboxamide group, and aromatic/hydrophobic regions from the phenyl and triazole rings. While specific pharmacophore models for this compound were not detailed in the search results, this approach is a standard and powerful tool in drug discovery campaigns involving similar scaffolds. Virtual screening based on a validated pharmacophore can significantly accelerate the identification of new lead compounds.

Chemical Reactivity and Derivatization Chemistry of 1 Phenyl 1h 1,2,3 Triazole 4 Carboxamide

Reactions of the Carboxamide Functionality

The carboxamide group at the 4-position of the triazole ring is a versatile functional handle for a variety of chemical transformations, including hydrolysis, reduction, and condensation reactions.

Under acidic or basic conditions, the carboxamide functionality of 1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo hydrolysis to yield the corresponding 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid. nih.gov This reaction is a common pathway for the further derivatization of the carboxyl group.

The reduction of the carboxamide group offers a route to amine derivatives. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the amide to the corresponding amine, 1-phenyl-1H-1,2,3-triazol-4-yl)methanamine. nih.govrsc.orgnih.gov This transformation converts the carbonyl of the amide into a methylene (B1212753) (-CH₂-) group. nih.gov Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for this reduction. nih.gov

Furthermore, the nitrogen atom of the carboxamide can participate in condensation reactions. For instance, it can be involved in the synthesis of more complex structures through reactions with various electrophiles. This allows for the introduction of diverse substituents on the amide nitrogen, leading to a wide range of N-substituted this compound derivatives. mdpi.com The synthesis of such derivatives is often achieved by coupling the corresponding 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with a variety of amines using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). cardiff.ac.uk

Table 1: Reactions of the Carboxamide Functionality

| Reaction Type | Reagents and Conditions | Product |

| Hydrolysis | Acid or base catalysis | 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid |

| Reduction | LiAlH₄, followed by aqueous workup | (1-Phenyl-1H-1,2,3-triazol-4-yl)methanamine |

| Amidation | Amine, Coupling agent (e.g., CDI) | N-substituted-1-phenyl-1H-1,2,3-triazole-4-carboxamide |

Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl group attached to the N1 position of the triazole ring is susceptible to electrophilic aromatic substitution reactions, such as nitration and halogenation. The triazole ring itself is generally considered to be an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta and para positions.

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the electronic nature of the triazole substituent. For instance, nitration of 1-phenyl-1,2,4-triazole has been reported to yield the p-nitrophenyl derivative. mdpi.com

Halogenation: Halogenation of the phenyl ring can be accomplished using various halogenating agents. For example, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used as sources of electrophilic bromine and chlorine, respectively. The reaction of 4-aryl-1,2,3-triazoles with potassium halides in the presence of Oxone as an oxidant provides a method for direct halogenation. rsc.org

Table 2: Aromatic Substitution Reactions

| Reaction Type | Reagents | Typical Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | para and/or meta |

| Halogenation | NBS, NCS, KX/Oxone | para and/or meta |

Cycloaddition Reactions Involving the Triazole Ring

The 1,2,3-triazole ring is an aromatic heterocycle and is generally characterized by its high stability. nih.gov It is relatively resistant to many common chemical transformations, including typical cycloaddition reactions where the ring itself would act as a diene or dienophile. The primary involvement of the 1,2,3-triazole core in the context of cycloaddition chemistry is as the product of the highly efficient and widely utilized Huisgen 1,3-dipolar cycloaddition. frontiersin.org

This reaction, particularly the copper(I)-catalyzed variant known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is the cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles. scispace.comthieme-connect.com In the synthesis of this compound, the key step is the [3+2] cycloaddition of phenylazide with an appropriate alkyne derivative of a carboxamide. This "click chemistry" approach is valued for its high yields, regioselectivity, and tolerance of a wide range of functional groups. nih.govrsc.org

While the triazole ring itself is generally unreactive in cycloaddition reactions, intramolecular cyclizations of substituents attached to the triazole ring can lead to the formation of fused heterocyclic systems. For example, appropriately functionalized 5-iodotriazoles can undergo palladium-catalyzed intramolecular direct arylation or Heck reactions to form polycyclic frameworks containing a fused 1,2,3-triazole ring. researchgate.net

Stereoselective Synthesis and Chiral Derivatization

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is an area of significant interest, particularly for applications in medicinal chemistry. Chirality can be introduced into the molecule through several strategies, primarily by using chiral starting materials or employing chiral catalysts and auxiliaries.

A common approach involves the use of enantiomerically pure building blocks. For example, chiral amino acids can serve as versatile starting materials. frontiersin.org The amino acid can be converted to a chiral azido (B1232118) alcohol, which can then undergo a copper-catalyzed [3+2] cycloaddition with an alkyne. Subsequent derivatization of a functional group, such as an ester, into the desired carboxamide can be achieved with no racemization, yielding chiral 1,4-disubstituted-1,2,3-triazole derivatives. frontiersin.org

Another strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting system to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed.

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral triazoles. Chiral ligands can be used in conjunction with a metal catalyst, such as copper(I), to induce stereoselectivity in the azide-alkyne cycloaddition reaction. nih.gov This approach allows for the direct formation of enantioenriched triazole products from achiral precursors.

The derivatization of the carboxamide nitrogen with a chiral amine is another straightforward method to introduce a stereocenter into the molecule. This can be achieved by coupling 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid with a chiral amine.

Table 3: Strategies for Stereoselective Synthesis and Chiral Derivatization

| Strategy | Description | Example |

| Chiral Starting Materials | Use of enantiomerically pure precursors. | Synthesis from chiral amino acids. frontiersin.org |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Use of a chiral auxiliary attached to the alkyne or azide (B81097). |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Copper(I) catalyzed azide-alkyne cycloaddition with a chiral ligand. nih.gov |

| Chiral Derivatization | Reaction with a chiral reagent to introduce a stereocenter. | Amidation of the carboxylic acid with a chiral amine. |

In Vitro Biological Activity Profiling of 1 Phenyl 1h 1,2,3 Triazole 4 Carboxamide Derivatives

Antimicrobial Research

The antimicrobial potential of 1-phenyl-1H-1,2,3-triazole-4-carboxamide derivatives has been investigated against a variety of microbial pathogens, including bacteria and fungi.

Antibacterial Activity

Bacterial biofilms pose a significant challenge in treating infections due to their inherent resistance to antibiotics. Quorum sensing (QS) is a key mechanism that regulates biofilm formation. Research has explored the potential of triazole derivatives to inhibit this process. A study focused on hybrid compounds of 6-(4-substituted-1H-1,2,3-triazol-1-yl)-2-mercaptobenzothiazoles, which were designed to act as QS inhibitors. nih.gov The findings revealed that several of these derivatives strongly inhibited QS activities in the Pseudomonas aeruginosa lasB-gfp reporter strain. nih.gov Specifically, compounds designated as 4g and 4h inhibited up to 90% of biofilm formation by Pseudomonas aeruginosa. nih.gov These compounds also effectively inhibited the production of violacein (B1683560) by Chromobacterium violaceum, further demonstrating their anti-virulence effects. nih.gov

Derivatives of 1-phenyl-1H-1,2,3-triazole have demonstrated broad-spectrum antibacterial activity. A notable example is the synthetic aromatic ε-amino acid, 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid , which has shown significant antimicrobial potential against both Gram-positive and Gram-negative bacteria. nih.govalfa-chemistry.com In liquid culture tests, this compound exhibited a minimum inhibitory concentration (MIC) value of 59.5 µg/ml against Bacillus subtilis (a Gram-positive pathogen) and Vibrio cholerae (a Gram-negative pathogen). nih.govalfa-chemistry.commdpi.com Structure-activity relationship studies indicated that all functional groups of this molecule are crucial for its antimicrobial efficacy. nih.govalfa-chemistry.com Further research into other triazole derivatives has identified compounds with potent activity. For instance, certain 1,2,4-triazole-fluoroquinolone hybrids showed excellent activity against a panel of pathogens including E. coli, S. aureus, and B. cereus, with MIC values ranging from 0.12 to 1.95 µg/mL. nih.gov

| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | 59.5 µg/ml | nih.govalfa-chemistry.commdpi.com |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Vibrio cholerae | 59.5 µg/ml | nih.govalfa-chemistry.commdpi.com |

| Phenylpiperazine-triazole-fluoroquinolone hybrids | E. coli, S. aureus, B. cereus | 0.12-1.95 µg/mL | nih.gov |

| 4-Amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole | E. coli, B. subtilis | 5 µg/mL | nih.gov |

Antifungal Activity

The 1,2,3-triazole scaffold is a core component of several established antifungal drugs. Research into novel derivatives continues to yield promising candidates. A series of 1,2,3-triazole phenylhydrazone derivatives were synthesized and evaluated for their activity against four phytopathogenic fungi. eurekaselect.com Among them, compound 5p demonstrated significant anti-phytopathogenic activity, with EC₅₀ values of 0.18 µg/mL against Rhizoctonia solani, 2.28 µg/mL against Sclerotinia sclerotiorum, 1.01 µg/mL against Fusarium graminearum, and 1.85 µg/mL against Phytophthora capsici. eurekaselect.com In another study, novel 1,2,4-triazole (B32235) derivatives containing carboxamide fragments were designed based on the commercial fungicide mefentrifluconazole. sigmaaldrich.comrsc.org Compound 6h from this series showed outstanding activity (92% inhibition) against Physalospora piricola, with an EC₅₀ value of 13.095 µg/mL, which was superior to the control drug. sigmaaldrich.comrsc.org

| Compound/Derivative | Fungal Strain | Activity (EC₅₀) | Reference |

|---|---|---|---|

| Compound 5p (a 1,2,3-triazole phenylhydrazone) | Rhizoctonia solani | 0.18 µg/mL | eurekaselect.com |

| Compound 5p (a 1,2,3-triazole phenylhydrazone) | Sclerotinia sclerotiorum | 2.28 µg/mL | eurekaselect.com |

| Compound 6h (a 1,2,4-triazole carboxamide) | Physalospora piricola | 13.095 µg/mL | rsc.org |

| Compound 5j (a 1,2,4-triazole carboxamide) | Phytophthora capsici | 17.362 µg/mL | sigmaaldrich.comrsc.org |

Antitubercular Activity

Tuberculosis remains a major global health threat, and the development of new antitubercular agents is critical. Triazole derivatives have emerged as a promising class of compounds in this area. A focused library of 1,2,3-triazoles was synthesized and tested against the drug-sensitive H37Ra strain of Mycobacterium tuberculosis. nih.govresearchgate.net Several derivatives were identified as promising inhibitors with MIC values in the range of 5.8–29.9 µg/mL. nih.govresearchgate.net Compound 15e was the most active in this series. researchgate.net Another study focused on 3-phenyl-5-(1-phenyl-1H- nih.govmdpi.comacs.orgtriazol-4-yl)- mdpi.comacs.orgoxadiazole derivatives as inhibitors of mycobacterial aminoacyl-tRNA synthetases. This research identified 10 compounds active against MetRS and 3 against LeuRS. Compound 27 from this series showed significant inhibitory activity against mycobacterial MetRS (IC₅₀ = 148.5 µM) and had a MIC of 12.5 µM against the M. tuberculosis H37Rv strain.

| Compound/Derivative Series | Bacterial Strain | Activity (MIC/IC₅₀) | Reference |

|---|---|---|---|

| 1,2,3-Triazole derivatives (e.g., 15e) | M. tuberculosis H37Ra | 5.8–29.9 µg/mL | researchgate.net |

| Compound C4 (a pyridine-1,2,4-triazole derivative) | M. tuberculosis H37Ra | 0.976 μg/mL | acs.org |

| Compound 27 (a 3-phenyl-5-(1-phenyl-1H- nih.govmdpi.comacs.orgtriazol-4-yl)- mdpi.comacs.orgoxadiazole) | M. tuberculosis H37Rv | 12.5 µM (MIC) | |

| Compound 27 (a 3-phenyl-5-(1-phenyl-1H- nih.govmdpi.comacs.orgtriazol-4-yl)- mdpi.comacs.orgoxadiazole) | Mycobacterial MetRS | 148.5 µM (IC₅₀) |

Antiviral Research

The structural versatility of the triazole nucleus has also been exploited in the search for novel antiviral agents. Derivatives have shown activity against a range of viruses by targeting various stages of the viral life cycle. sigmaaldrich.com

A series of 1H-1,2,3-triazole-4-carboxamide derivatives were designed as potential anti-influenza A agents targeting the viral nucleoprotein. mdpi.com One of the most potent compounds, 3b , effectively inhibited the replication of various H3N2 and H1N1 influenza A virus strains with IC₅₀ values between 0.5 and 4.6 µM. mdpi.com It also showed strong, sub-micromolar inhibition of H5N1 and oseltamivir-resistant H1N1 strains. mdpi.com

In the field of anti-HIV research, a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives were developed as HIV-1 capsid (CA) inhibitors. Most of these compounds showed moderate to potent activity against the HIV-1 NL4-3 virus, with EC₅₀ values from 3.13 µM to 14.81 µM. nih.gov The compound 6a-9 was particularly prominent with an EC₅₀ of 3.13 µM. nih.gov

More recently, with the emergence of SARS-CoV-2, research has focused on triazole derivatives as potential inhibitors. Phenylpyrazolone-1,2,3-triazole hybrids were synthesized and tested for their ability to inhibit the SARS-CoV-2 main protease. alfa-chemistry.com The amide-linked triazole 6i was among the most active, with an IC₅₀ value of 3.16 µM against the viral protease. alfa-chemistry.com

| Compound/Derivative | Virus | Target | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| Compound 3b (a 1H-1,2,3-triazole-4-carboxamide) | Influenza A (H3N2, H1N1) | Nucleoprotein | 0.5 - 4.6 µM (IC₅₀) | mdpi.com |

| Compound 6a-9 (a 4-phenyl-1H-1,2,3-triazole phenylalanine) | HIV-1 NL4-3 | Capsid (CA) Protein | 3.13 µM (EC₅₀) | nih.gov |

| Compound 6i (a Phenylpyrazolone-1,2,3-triazole hybrid) | SARS-CoV-2 | Main Protease | 3.16 µM (IC₅₀) | alfa-chemistry.com |

| Compound 6h (a Phenylpyrazolone-1,2,3-triazole hybrid) | SARS-CoV-2 | Main Protease | 5.08 µM (IC₅₀) | alfa-chemistry.com |

Anti-Influenza A Activity (Targeting Virus Nucleoprotein)

The influenza virus nucleoprotein (NP) is a critical component for viral replication, making it an attractive target for novel antiviral drugs. Scientists, using the known NP inhibitor nucleozin (B1677030) as a starting point, have designed and synthesized a series of 1H-1,2,3-triazole-4-carboxamide derivatives as new agents against influenza A. researchgate.netacs.org

One of the most promising compounds from this research, designated as 3b, demonstrated potent inhibition of various influenza A virus strains. acs.org It effectively halted the replication of H3N2 and H1N1 strains with IC₅₀ values in the low micromolar range. researchgate.netacs.org Notably, compound 3b also showed strong inhibitory activity against highly pathogenic and resistant influenza strains. This includes the H5N1 avian flu strain (RG14), an amantadine-resistant H1N1 strain, and an oseltamivir-resistant H1N1 variant, all with IC₅₀ values in the sub-micromolar range. acs.orgnih.gov Further investigation into its mechanism suggests that compound 3b may act by directly targeting the influenza A virus nucleoprotein, thereby preventing its essential function in nuclear accumulation. acs.orgnih.gov

Table 1: Anti-Influenza A Activity of Compound 3b

| Virus Strain | Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| A/WSN/33 | H1N1 | 0.5 - 4.6 | researchgate.net |

| A/PR/8/34 | H1N1 | 0.5 - 4.6 | researchgate.net |

| A/Hong Kong/8/68 | H3N2 | 0.5 - 4.6 | researchgate.net |

| H5N1 (RG14) | H5N1 | Sub-µM | acs.org |

| Amantadine-resistant A/WSN/33 | H1N1 | Sub-µM | acs.org |

Activity against Other Viral Strains (e.g., Hepatitis C Virus)

The therapeutic potential of triazole derivatives extends to other significant viral pathogens, including the Hepatitis C virus (HCV). Research into non-nucleoside inhibitors has identified a triazole derivative, referred to as compound 4, which demonstrates an EC₅₀ value of 1.163 nM against HCV in a subgenomic replicon system. mdpi.com

In a related line of research, scientists developed potent antiviral analogues based on an indazole-3-carboxamide scaffold, which shares structural similarities with the triazole carboxamides. Two of these analogues, 5n and 5t, were identified as highly effective agents against Hepatitis C virus, exhibiting low nanomolar potency and making them strong candidates for further drug development. nih.gov

Table 2: In Vitro Activity of Triazole and Indazole Carboxamide Derivatives against Hepatitis C Virus (HCV)

| Compound | Core Structure | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Compound 4 | 1,2,3-Triazole | EC₅₀ | 0.001163 | mdpi.com |

| Analogue 5n | Indazole-3-carboxamide | IC₅₀ | 0.013 | nih.gov |

| Analogue 5n | Indazole-3-carboxamide | EC₅₀ | 0.018 | nih.gov |

| Analogue 5t | Indazole-3-carboxamide | IC₅₀ | 0.007 | nih.gov |

Antiparasitic Research

Activity against Trypanosoma cruzi (Chagas Disease)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health concern in Latin America. The search for new, effective treatments has led to the investigation of triazole-based compounds. A novel series of 5-amino-1,2,3-triazole-4-carboxamides (ATC) was identified through phenotypic high-content screening against the intracellular form of the parasite. nih.gov

These derivatives have demonstrated significant in vitro activity. minia.edu.eg For instance, three triazole derivatives—1d, 1f, and 1g—showed potent activity against the trypomastigote form of the parasite, with IC₅₀ values up to 100 times lower than the current standard drug, benznidazole (B1666585) (Bz). minia.edu.eg The ATC series has also shown submicromolar activity against the intracellular amastigote stage of the parasite. nih.gov This highlights the potential of the 1,2,3-triazole scaffold in developing new therapeutic agents for Chagas disease. minia.edu.eg

Table 3: In Vitro Activity of 1,2,3-Triazole Derivatives against Trypanosoma cruzi

| Compound | Form of Parasite | Activity Metric | Value (µM) | Comparison to Benznidazole (Bz) | Reference |

|---|---|---|---|---|---|

| Benznidazole (Bz) | Trypomastigote | IC₅₀ | 22.79 | - | minia.edu.eg |

| Derivative 1d | Trypomastigote | IC₅₀ | 0.21 | ~100x more active | minia.edu.eg |

| Derivative 1f | Trypomastigote | IC₅₀ | 1.23 | >10x more active | minia.edu.eg |

| Derivative 1g | Trypomastigote | IC₅₀ | 2.28 | ~10x more active | minia.edu.eg |

Enzyme Inhibition Studies

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. A series of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives has been synthesized and evaluated for XO inhibitory activity.

These compounds displayed inhibitory potencies at the micromolar level, with IC₅₀ values ranging from 0.21 µM to 26.13 µM. The most potent compound in the series, 1s, had an IC₅₀ of 0.21 µM, making it approximately 36 times more potent than allopurinol, a commonly used XO inhibitor. Kinetic studies revealed that compound 1s acts as a mixed-type inhibitor of xanthine oxidase. Structure-activity relationship analysis indicated that having a more lipophilic ether tail at the 4'-position of the phenyl ring could enhance inhibitory potency.

Table 4: Xanthine Oxidase Inhibitory Activity of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid Derivatives

| Compound | IC₅₀ (µM) | Potency vs. Allopurinol | Reference |

|---|---|---|---|

| Series 1a-s Range | 0.21 - 26.13 | Varied | |

| Compound 1s | 0.21 | ~36-fold more potent | |

| Allopurinol | ~7.56 | - |

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of cyclooxygenase-2 (COX-2) is a well-established approach for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The 1,2,3-triazole ring is recognized as a valuable pharmacophore in this area. minia.edu.eg

In a rational design approach, new selective COX-2 inhibitors were synthesized by tethering 1,2,3-triazole and benzenesulfonamide (B165840) pharmacophores to existing NSAID structures. minia.edu.eg The resulting hybrid molecules were evaluated for their ability to inhibit human COX-1 and COX-2 enzymes. Several of these new compounds demonstrated exceptional potency and selectivity. Notably, compounds 6b and 6j showed higher in vitro COX-2 selectivity and inhibitory activity than the well-known selective inhibitor, celecoxib. minia.edu.eg

Table 5: In Vitro COX-2 Inhibitory Activity of 1,2,3-Triazole Hybrids

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Celecoxib (Standard) | 0.05 | 14.7 | 294 | minia.edu.eg |

| Compound 6b | 0.04 | 13.16 | 329 | minia.edu.eg |

| Compound 6e | 0.05 | 13.55 | 271 | minia.edu.eg |

Steroid Sulfatase Inhibition

Derivatives of the this compound scaffold have emerged as potent inhibitors of steroid sulfatase (STS), an enzyme pivotal in the biosynthesis of active estrogens and androgens from inactive steroid sulfates. The structural resemblance of the 1,4-diphenyl-substituted 1,2,3-triazole ring to the natural steroidal substrates of STS is a key aspect in the design of these potent inhibitors. nih.gov

In one study, sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives were synthesized and evaluated. It was found that derivatives with fluorine atoms at the meta positions of the terminal aromatic ring displayed the greatest inhibitory properties. nih.gov Notably, the compound 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (B1201201) demonstrated an IC₅₀ value of 36.78 nM in an enzymatic assay. nih.gov When tested in MCF-7 breast cancer cells, this same compound, designated as 5l, exhibited an even more potent IC₅₀ of 0.21 nM, which was a five-fold improvement over the reference compound Irosustat. nih.gov

Another class of potent STS inhibitors was developed based on 6-(1-phenyl-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulfamate derivatives. nih.gov Within this series, 6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulfamate, known as compound 3L, showed remarkable activity, inhibiting STS to 7.98% of its normal activity at a concentration of 0.5 µM in an enzymatic assay. nih.gov In cell-based assays using the MCF-7 cell line, compound 3L had a remaining STS activity of 5.22% at 100 nM and an IC₅₀ value of 15.97 nM, marking it as a highly promising candidate for further investigation. nih.gov

| Compound | Assay Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (5l) | Enzymatic | 36.78 | nih.gov |

| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate (5l) | MCF-7 cells | 0.21 | nih.gov |

| 6-(1-(1,2,3-trifluorophenyl)-1H-1,2,3-triazol-4-yl)naphthalen-2-yl sulfamate (3L) | MCF-7 cells | 15.97 | nih.gov |

Alpha-Glycosidase Inhibition

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it delays glucose absorption and reduces postprandial hyperglycemia. Hybrid molecules containing the this compound moiety have been investigated as potential α-glucosidase inhibitors.

A series of 1-phenyl-β-carboline-3-carboxamide-1,2,3-triazole-N-phenylacetamide hybrids were designed and synthesized based on moieties found in potent α-glucosidase inhibitors. nih.gov All fourteen synthesized derivatives showed greater potency than the positive control, acarbose, with IC₅₀ values ranging from 64.0 to 661.4 µM, compared to acarbose's IC₅₀ of 750.0 µM. nih.gov The most potent compound in this series, compound 14b, was identified as an uncompetitive α-glucosidase inhibitor and was found to alter the secondary structure of the enzyme. nih.gov

In another study, new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides were designed and synthesized. The majority of these compounds demonstrated high α-glucosidase inhibitory activity. Specifically, compounds 11j and 11i were the most potent, with IC₅₀ values of 45.26 ± 0.03 and 46.25 ± 0.89 µM, respectively, showing a significant improvement over acarbose.

| Compound Series | Most Potent Compounds | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1-phenyl-β-carboline-3-carboxamide-1,2,3-triazole-N-phenylacetamide hybrids | Range | 64.0 - 661.4 | nih.gov |

| Acarbose (control) | 750.0 | nih.gov | |

| Phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides | 11j | 45.26 ± 0.03 | |

| 11i | 46.25 ± 0.89 | ||

| Acarbose (control) | 750.1 ± 0.23 |

Protein Tyrosine Phosphatase (PTP) Inhibition

Protein tyrosine phosphatases (PTPs) are crucial enzymes in cellular signaling. While various triazole-containing compounds have been explored as inhibitors of PTPs, particularly PTP1B, which is a target for type 2 diabetes and obesity, there is a lack of specific research on the inhibitory activity of this compound derivatives against this class of enzymes in the reviewed literature.

Receptor Modulation Studies

The this compound scaffold has also been utilized to develop modulators of key cellular receptors, including the Pregnane (B1235032) X Receptor and the Cannabinoid Receptor 1.

Pregnane X Receptor (PXR) Modulation (Inverse Agonists and Antagonists)

The Pregnane X Receptor (PXR) is a nuclear receptor that plays a critical role in the metabolism of xenobiotics and endobiotics. nih.gov A series of 1H-1,2,3-triazole-4-carboxamides were developed and optimized as potent and selective inverse agonists and antagonists of PXR. nih.govnih.gov By replacing the sulfonyl linkage in a lead compound with a carbonyl amide linkage, researchers generated a library of 1H-1,2,3-triazole-4-carboxamides. nih.gov

The initial compound in this series showed moderate binding with an IC₅₀ of 1.2 µM and weak antagonist activity. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the R¹ position on the amido nitrogen were critical. For instance, a 3-tert-butylphenyl group at this position was found to be important for retaining PXR binding and inverse agonistic/antagonistic potencies. nih.gov Further optimization led to the discovery of compound 85, a highly potent and selective inverse agonist and antagonist of PXR with low nanomolar IC₅₀ values. A close analog, compound 89, was identified as a selective and pure antagonist, also with low nanomolar IC₅₀ values for both binding and cellular activity. nih.govnih.gov

| Compound | Activity | Binding IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 1 | Weak antagonist | 1.2 | nih.gov |

| Compound 85 | Inverse agonist and antagonist | Low nanomolar | nih.govnih.gov |

| Compound 89 | Pure antagonist | Low nanomolar | nih.govnih.gov |

Cell Signaling Pathway Modulation

The interaction of this compound derivatives with their respective biological targets leads to the modulation of various cell signaling pathways.

The PXR modulators discussed in section 6.5.1 directly impact gene transcription. nih.gov As a ligand-activated transcription factor, PXR regulates the expression of genes encoding phase I and phase II metabolic enzymes and drug transporters. nih.gov Therefore, the inverse agonists and antagonists from the 1H-1,2,3-triazole-4-carboxamide series can modulate these critical metabolic pathways.

Furthermore, some 4-phenyl-1H-1,2,3-triazole derivatives have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism, which is a pathway of interest in cancer research. rsc.org

The affinity of certain triazole derivatives for the CB1 receptor suggests their potential to modulate downstream signaling cascades typically associated with G-protein coupled receptors, which can influence a wide range of physiological processes.

Endoplasmic Reticulum (ER) Stress-Reported CHOPluciferase Inhibitionnih.gov

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Disruption of these processes leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. The cell responds to ER stress through the unfolded protein response (UPR), a complex signaling network aimed at restoring homeostasis. However, prolonged or overwhelming ER stress can trigger apoptosis, often mediated by the transcription factor C/EBP homologous protein (CHOP).

To investigate the potential of this compound derivatives to modulate this pathway, a CHOP-luciferase reporter assay is a valuable tool. In this assay, cells are engineered to express a luciferase gene under the control of the CHOP promoter. An increase in ER stress leads to the activation of the CHOP promoter and a corresponding increase in luciferase expression, which can be quantified by measuring light emission.

While direct studies on this compound and its derivatives using a CHOP-luciferase reporter assay are not extensively documented in publicly available literature, the broader class of triazole-containing compounds has been investigated for its role in modulating cellular stress responses. For instance, the inhibition of ER stress by chemical chaperones like 4-phenylbutyric acid (4-PBA) has been shown to suppress inflammation and support cell viability under stress conditions. medchemexpress.com The investigation of novel triazole carboxamides in such assays would be a critical step in determining their therapeutic potential in diseases associated with ER stress.

Data on the inhibition of ER stress by this compound derivatives is not currently available in the reviewed literature. Further research utilizing assays such as the CHOP-luciferase reporter assay is required to elucidate the activity of these compounds on the ER stress pathway.

Wnt/β-catenin Signaling Pathway Inhibitionnih.gov

The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a crucial role in embryonic development, tissue homeostasis, and stem cell regulation. nih.gov Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, where mutations often lead to the stabilization and nuclear accumulation of β-catenin. nih.gov In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes that promote cell proliferation and survival. nih.gov Consequently, the development of small molecule inhibitors of the Wnt/β-catenin pathway is a major focus of cancer drug discovery. nih.gov

A common method to screen for inhibitors of this pathway is the TOPFlash reporter assay. This assay utilizes a luciferase gene under the control of a promoter containing multiple TCF/LEF binding sites. Activation of the Wnt/β-catenin pathway leads to increased luciferase expression, which can be inhibited by compounds that interfere with the pathway.

Research has shown that triazole-based compounds can effectively inhibit Wnt/β-catenin signaling. nih.gov For example, a series of novel triazole-based inhibitors demonstrated potent inhibition in a luciferase reporter gene assay, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov These inhibitors were designed based on the structure of known Wnt signaling inhibitors, highlighting the potential of the triazole scaffold in this context. nih.govnih.gov

| Compound | Core Structure | Assay | IC50 (nM) | Reference |

|---|---|---|---|---|

| Compound 3a | Triazole-based | Luciferase Reporter Gene Assay | 4.1 | nih.gov |

| Compound 3o | Triazole-based (Ethyl analog of 3d) | Luciferase Reporter Gene Assay | Slightly less potent than 3d | nih.gov |

The data indicates that modifications to the triazole core can significantly impact inhibitory potency. nih.gov Further screening of this compound derivatives using the TOPFlash assay is warranted to identify potent and selective inhibitors of the Wnt/β-catenin pathway.

Mitochondrial Permeability Transition Pore Inhibitionnih.gov

The mitochondrial permeability transition pore (mPTP) is a high-conductance channel that can form in the inner mitochondrial membrane under conditions of high matrix Ca2+ and oxidative stress. sigmaaldrich.com The sustained opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, mitochondrial swelling, and ultimately, cell death. sigmaaldrich.com As such, the mPTP is a critical therapeutic target in a range of pathologies, including ischemia-reperfusion injury and some forms of muscular dystrophy. sigmaaldrich.comresearchgate.net

The inhibitory activity of compounds against the mPTP can be assessed using several in vitro methods, including the calcium retention capacity (CRC) assay. nih.govnih.gov This assay measures the amount of Ca2+ that isolated mitochondria can sequester before the mPTP opens. Inhibitors of the mPTP will increase the calcium retention capacity of the mitochondria.

Studies on 1,5-disubstituted-1,2,3-triazole derivatives have demonstrated their ability to inhibit the mPTP. sigmaaldrich.com These compounds were found to inhibit the Ca2+-activated F1FO-ATPase, a key component of the mPTP, without affecting normal mitochondrial respiration. sigmaaldrich.com This selective inhibition desensitizes the mPTP to opening. sigmaaldrich.com

| Compound | Core Structure | Parameter | Value | Reference |

|---|---|---|---|---|

| Compound 3a | 1,5-disubstituted 1,2,3-triazole | Inhibition Constant (K'i) | Shared with 3b | sigmaaldrich.com |

| Compound 3a | 1,5-disubstituted 1,2,3-triazole | Inactivation Rate Constant | Doubled compared to 3b | sigmaaldrich.com |

| Compound 3b | 1,5-disubstituted 1,2,3-triazole | Inhibition Constant (K'i) | Shared with 3a | sigmaaldrich.com |

The findings suggest that the 1,2,3-triazole scaffold is a promising starting point for the development of mPTP inhibitors. sigmaaldrich.com The evaluation of a broader range of this compound derivatives in CRC and other mitochondrial function assays will be crucial to identify compounds with potent and selective mPTP inhibitory activity.

Mechanistic Investigations of Biological Activity

Molecular Target Identification and Validation

Research into 1-phenyl-1H-1,2,3-triazole-4-carboxamide and its analogues has identified several key molecular targets, paving the way for their development as specific inhibitors or modulators in various disease contexts.

One of the primary targets identified is the Pregnane (B1235032) X Receptor (PXR) , a crucial regulator of drug metabolism. nih.govnih.gov A series of 1H-1,2,3-triazole-4-carboxamides were structurally optimized, leading to the discovery of highly potent and selective inverse agonists and antagonists of PXR. nih.govnih.gov These compounds have potential therapeutic value in mitigating adverse drug-drug interactions. nih.gov

In the realm of antiviral research, derivatives of 4-phenyl-1H-1,2,3-triazole have been developed as potent inhibitors of the HIV-1 Capsid (CA) protein . nih.gov The CA protein is essential for multiple stages of the viral life cycle, making it a prime target for new antiretroviral therapies. nih.gov Surface Plasmon Resonance (SPR) assays have confirmed a direct and effective interaction between these compounds and the recombinant CA protein. nih.gov

Furthermore, in oncology, molecular docking studies have pointed to Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3 as potential targets for 1,2,3-triazole carboxamide derivatives, highlighting their prospective use as anticancer agents. In a separate line of inquiry, some derivatives have been investigated as potential inhibitors of Indoleamine 2,3-dioxygenase (IDO1) , a target in cancer immunotherapy.

For infectious diseases beyond viruses, a novel series of 5-amino-1,2,3-triazole-4-carboxamides (ATC) was identified through phenotypic screening against the protozoan parasite Trypanosoma cruzi , the causative agent of Chagas' disease. While the specific molecular target within the parasite is still under investigation, the ATC core has been established as a highly novel and potent hit series.

Finally, in the context of bacterial infections, related N-substituted-1H-1,2,4-triazole-3-carboxamides have been found to inhibit the RNA polymerase-binding transcription factor DksA , which is highly conserved among Gram-negative bacteria, presenting a potential target for new antibiotics. google.com

Modes of Interaction with Biological Targets

The efficacy of this compound derivatives is rooted in their specific molecular interactions with their biological targets. These interactions, which include hydrogen bonding and hydrophobic contacts, are crucial for binding affinity and selectivity.

Molecular dynamics (MD) simulations of a 4-phenyl-1H-1,2,3-triazole derivative binding to the HIV-1 CA monomer have provided detailed insights into its interaction profile. nih.gov The simulations revealed that the phenyl ring adjacent to the triazole core engages in hydrophobic interactions with the amino acid residue MET66. nih.gov Additionally, the compound is capable of forming a hydrogen bond with either THR107 or LYS70 within the protein's active site. nih.gov

Structure-activity relationship (SAR) studies on PXR inhibitors have underscored the importance of specific structural features for binding. nih.gov The presence and positioning of a tert-butyl group on the phenylamide ring were found to be critical for maintaining PXR binding and functional activity, suggesting that an optimal angle and distance relative to the carbonyl amide linkage are required for effective interaction within a hydrophobic pocket of the receptor. nih.gov The amide functional group itself plays a pivotal role in the biological activity of these molecules. nih.gov

In the context of DNA interaction, studies on related phenyl-1,2,3-triazole-thymidine ligands have shown they can enhance the stability of G-quadruplex DNA, likely through π-π stacking of the phenyl-1,2,3-triazole moiety within a groove of the DNA structure. This mode of interaction is distinct from direct intercalation between base pairs.

Disruption of Cellular Processes

By engaging with their molecular targets, this compound compounds can disrupt essential cellular processes, leading to their observed biological effects, most notably the induction of apoptosis and the inhibition of viral replication.

Apoptosis Induction: Several derivatives of 1H-1,2,3-triazole-4-carboxamide have demonstrated the ability to trigger programmed cell death, or apoptosis, in cancer cells. One study found that a specific N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide derivative induced classic morphological changes associated with apoptosis in Jurkat T-cells, including the formation of apoptotic bodies, membrane blebbing, and chromatin condensation. nih.gov This compound also caused a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov Related 1,2,4-triazole-3-carboxamides have also been shown to induce cell cycle arrest and apoptosis in leukemia cells, with the mechanism confirmed by the cleavage of PARP1 and caspase-3. researchgate.net Caspase-3 activation is a critical step in the execution phase of apoptosis. nih.gov

Disruption of Viral Replication: As inhibitors of the HIV-1 CA protein, 4-phenyl-1H-1,2,3-triazole derivatives interfere with critical stages of the viral life cycle. nih.gov These compounds have been shown to exert their effects in both the early and late stages of HIV-1 replication, which include processes such as capsid uncoating, reverse transcription, nuclear import, and the assembly of new viral particles. nih.gov By disrupting these essential functions, the compounds effectively halt the propagation of the virus.

Biofilm Disruption: While research on the specific compound this compound is limited in this area, studies on other triazole derivatives have shown significant anti-biofilm activity. nih.govnih.govresearchgate.net For instance, certain hybrid triazole compounds strongly inhibit biofilm formation in Pseudomonas aeruginosa. rsc.org The mechanism for some 1,2,4-triazole (B32235) derivatives involves targeting and disrupting the bacterial cell membrane, leading to the leakage of intracellular contents and bacterial death. nih.govnih.govresearchgate.net

Protein Binding and Conformational Changes

The biological activity of this compound derivatives is often initiated by their binding to specific protein targets, which can induce significant conformational changes in the protein structure, thereby modulating its function.

A clear example of this is the interaction with the Pregnane X Receptor (PXR) . Upon binding of a 1H-1,2,3-triazole-4-carboxamide ligand, PXR undergoes a conformational change in its AF-2 helix. nih.gov This alteration affects the receptor's ability to interact with co-regulatory proteins, which in turn regulates the expression of its target genes involved in metabolism. nih.gov

The direct binding of these compounds to their protein targets has been validated using various biophysical techniques. Surface Plasmon Resonance (SPR) assays were used to confirm a direct and effective interaction between 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives and recombinant HIV-1 Capsid (CA) proteins. nih.gov

To further explore the dynamics of these interactions at an atomic level, molecular dynamics (MD) simulations have been employed. nih.gov Simulations of an inhibitor bound to the HIV-1 CA monomer revealed that the protein can exist in different conformational ensembles. nih.gov The inhibitor itself was observed to adopt different binding modes, highlighting the dynamic nature of the protein-ligand interaction and providing a basis for understanding structure-activity relationships. nih.gov

Structure Activity Relationship Sar Elucidation

Influence of Substituents on Potency and Selectivity

The nature and position of substituents on both the phenyl and triazole rings of the 1-phenyl-1H-1,2,3-triazole-4-carboxamide scaffold play a pivotal role in modulating its biological potency and selectivity.

For instance, in a series of 1,2,3-triazole-containing etodolac (B1671708) derivatives evaluated for their antiproliferative activity against A549 lung cancer cells, the presence of a phenyl ring was found to be crucial for activity. frontiersin.org Replacing the phenyl ring with a naphthyl group resulted in a loss of activity. frontiersin.org Generally, the introduction of substituents onto the phenyl ring was detrimental to the activity, although a methyl group at the para position slightly enhanced it. frontiersin.org

In another study focusing on anti-HIV-1 activity, derivatives of 4-phenyl-1H-1,2,3-triazole phenylalanine were synthesized. nih.gov The results indicated that the substituents on the phenyl ring significantly influenced the antiviral potency. nih.gov For example, compound 6a-9 , with an unsubstituted phenyl ring, demonstrated prominent anti-HIV-1 activity (EC₅₀ = 3.13 μM). nih.gov

Furthermore, research on 1,2,3-triazole-containing hybrids as antitumor candidates revealed that electron-releasing substituents on the phenyl ring attached to the N-1 position of the triazole led to higher cytotoxic potential against various cancer cell lines compared to those with electron-withdrawing groups. nih.gov Specifically, compounds with methoxy (B1213986) and hydroxyl groups on the phenyl ring showed enhanced activity. nih.gov

The substitution pattern on the triazole ring itself also dictates the biological response. In a series of 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives, ortho-substituted compounds on the phenyl ring linked to the triazole exhibited better anticancer activity than their meta- and para-substituted counterparts. nih.gov For example, compounds with ortho-methoxy, ortho-hydroxy, and ortho-chloro substitutions were among the most active. nih.gov

Interactive Data Table: Influence of Phenyl Substituents on Anticancer Activity

| Compound | Phenyl Substituent | Cell Line | IC₅₀ (µM) | Source |

| 13 (analogue) | Unsubstituted | A549 | 3.29 - 10.71 | frontiersin.org |

| 13 (analogue) | p-Methyl | A549 | Lower end of 3.29 - 10.71 range | frontiersin.org |

| 13 (analogue) | Naphthyl (replaces Phenyl) | A549 | Inactive | frontiersin.org |

| 6a-9 | Unsubstituted | HIV-1 infected cells (MT-4) | 3.13 (EC₅₀) | nih.gov |

| 5 | Electron-releasing | HepG-2 | 15.31 | nih.gov |

| 6 | Electron-releasing | HepG-2 | 13.36 | nih.gov |

| 7 | Electron-releasing | HepG-2 | 12.22 | nih.gov |

| 8 | Electron-withdrawing | HepG-2 | 33.26 | nih.gov |

| 9 | Electron-withdrawing | HepG-2 | 38.20 | nih.gov |

Positional Isomerism Effects on Biological Activity

The arrangement of atoms within the triazole ring, known as positional isomerism, can have a profound impact on the biological activity of these compounds. The two common isomers are the 1,2,3-triazole and the 1,2,4-triazole (B32235).

While the core focus is on 1,2,3-triazole derivatives, it is noteworthy that 1,2,4-triazoles are also a significant class of bioactive compounds, often found in antifungal medications. mdpi.comresearchgate.netnih.gov In some instances, the replacement of a 1,2,3-triazole with a 1,2,4-triazole is tolerated without a complete loss of activity. For example, in a series of 1,2,3-triazole-containing chromene derivatives with antiproliferative activity against A549 lung cancer cells, the 1,2,3-triazole was not deemed crucial for activity, and its replacement by a 1,2,4-triazole was tolerated. frontiersin.org

Within the 1,2,3-triazole ring itself, the position of the carboxamide group can influence activity. While the prompt specifies this compound, comparative studies with the 5-carboxamide isomer would be necessary to fully elucidate the effect of this positional change. Research on related 1,2,3-triazole derivatives often highlights the importance of the substitution pattern on the triazole ring for biological activity.

For instance, in the synthesis of bis-1,2,4-triazole-3-thiones, the regiochemistry of the cyclization reaction determines the final arrangement of substituents on the triazole ring, which in turn affects their biological properties. nih.gov

Impact of Peripheral Moieties (e.g., Ethoxyphenyl, Methoxyphenyl, Aminoethyl)

The introduction of various peripheral moieties to the core this compound structure can significantly alter its biological profile. These groups can influence factors such as binding affinity to target proteins, solubility, and metabolic stability.

Ethoxyphenyl Groups: While direct data on ethoxyphenyl-substituted 1-phenyl-1H-1,2,3-triazole-4-carboxamides is limited in the provided search results, the effect of alkoxy groups in general is often studied. The slightly larger ethoxy group compared to a methoxy group can influence lipophilicity and steric hindrance, which can either enhance or diminish biological activity depending on the specific target.

Aminoethyl Groups: The incorporation of amino-containing side chains, such as an aminoethyl group, can introduce a basic center into the molecule. This can be advantageous for forming salt bridges with acidic residues in a protein's active site and can also improve aqueous solubility. While not directly an aminoethyl group, the synthesis of 1,2,4-triazole derivatives containing amino acid fragments has been explored, demonstrating that the inclusion of amino groups can lead to potent antifungal agents. mdpi.comresearchgate.net

Interactive Data Table: Effect of Peripheral Moieties on Biological Activity

| Core Structure | Peripheral Moiety | Biological Activity | Compound Example | Source |

| 1,2,4-triazole-3-carboxamide | 4-methoxyphenyl and 3,4,5-trimethoxyphenyl | Anti-inflammatory | Anilides 5a-l | nih.gov |

| 1,2,4-triazole | Amino acid fragments | Antifungal | 8d , 8k | mdpi.comresearchgate.net |

Correlation of Physicochemical Descriptors with Biological Outcomes (e.g., Lipophilicity)